![molecular formula C16H11ClN2O3S3 B2807126 (E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-47-9](/img/structure/B2807126.png)
(E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
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Description
(E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN2O3S3 and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of rhodanine-3-acetic acid, which share a structural similarity to the specified compound, possess significant antimicrobial properties. These derivatives have shown activity against a range of bacteria, mycobacteria, and fungi, with some compounds specifically displaying high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This suggests potential applications in treating infections caused by these pathogens (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Analgesic Effects
A study on novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity. Some derivatives within this study showed high efficacy in reducing inflammation, indicating the therapeutic potential of such compounds in inflammatory diseases (Sunder & Maleraju, 2013).
Anticancer Properties
Thiazolidinone derivatives have been explored for their anticancer activities, with some compounds demonstrating potent efficacy against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This highlights the potential of such compounds in cancer therapy, where they could serve as leads for the development of new anticancer drugs (Havrylyuk et al., 2010).
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S3/c17-9-3-4-12(20)11(6-9)18-14(21)8-19-15(22)13(25-16(19)23)7-10-2-1-5-24-10/h1-7,20H,8H2,(H,18,21)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGWUZISXDSIEP-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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